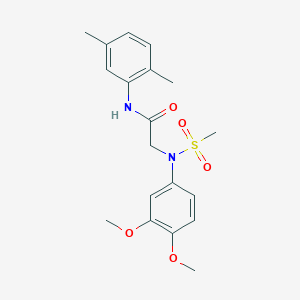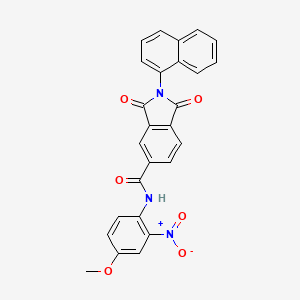![molecular formula C21H23NO3 B5050458 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B5050458.png)
3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic uses. This compound was first synthesized in the 1980s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Binding of 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide to the CB1 receptor leads to the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of MAP kinase pathways. These signaling events ultimately lead to the modulation of various physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide has been shown to have a wide range of biochemical and physiological effects, many of which are mediated through its interaction with the CB1 receptor. Some of the most notable effects of 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide include the modulation of pain perception, appetite regulation, and mood. Additionally, 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the primary advantages of using 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide in scientific research is its high affinity for the CB1 receptor, which allows for precise modulation of cannabinoid signaling pathways. Additionally, 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide is a synthetic compound, which allows for greater control over its purity and concentration. However, one major limitation of using 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide in lab experiments is its potential for off-target effects, which can complicate data interpretation and make it difficult to draw definitive conclusions about the role of the endocannabinoid system in various physiological processes.
将来の方向性
There are many potential future directions for research on 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide and its potential therapeutic uses. Some possible areas of investigation include the development of more selective CB1 receptor agonists, the investigation of the role of the endocannabinoid system in the regulation of immune function, and the development of novel therapies for inflammatory conditions. Additionally, further research is needed to better understand the potential risks and benefits of using 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide and other synthetic cannabinoids in scientific research.
合成法
3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide is typically synthesized using a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with cyclopentylmagnesium bromide, followed by the addition of N,N-dimethylformamide and acetic anhydride. The resulting product is then purified using chromatography techniques to obtain pure 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide.
科学的研究の応用
3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide has been used extensively in scientific research as a tool to investigate the endocannabinoid system and its role in various physiological processes. This compound has been shown to bind to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways. 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide has been used to study the effects of cannabinoid receptor activation on pain perception, appetite regulation, and mood.
特性
IUPAC Name |
3-cyclopentyl-N-(2-methoxydibenzofuran-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-24-20-12-16-15-8-4-5-9-18(15)25-19(16)13-17(20)22-21(23)11-10-14-6-2-3-7-14/h4-5,8-9,12-14H,2-3,6-7,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHRKRCEJFBQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)

![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)
![{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5050397.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5050401.png)
![N,N'-[1,2-ethanediylbis(oxy-2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-furamide)](/img/structure/B5050414.png)
![4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5050421.png)


![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5050454.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5050455.png)
![6-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5050467.png)
![1-[5-(mesityloxy)pentyl]pyrrolidine](/img/structure/B5050474.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)acetamide](/img/structure/B5050478.png)